D-Glucose-2-13C
Overview
Description
Labeled glucose is a form of glucose that has been tagged with an isotope, such as carbon-13 or fluorine-18, to trace its metabolic pathways in biological systems. This compound is pivotal in studying glucose metabolism, providing insights into various biochemical processes and disease states.
Mechanism of Action
- Specifically, it interacts with the enzyme hexokinase , which phosphorylates glucose to form glucose 6-phosphate .
- During glycolysis, D-Glucose-13C-3 generates ATP and NADH , providing energy for cellular processes .
- Glycolysis affects various downstream pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
Labeled glucose can be synthesized using various methods depending on the isotope used. For instance, carbon-13 labeled glucose is typically produced by growing plants in an atmosphere enriched with carbon-13 dioxide. The plants incorporate the carbon-13 into glucose through photosynthesis. Fluorine-18 labeled glucose, commonly used in positron emission tomography (PET) imaging, is synthesized by nucleophilic substitution of a suitable precursor with fluorine-18 .
Industrial Production Methods
Industrial production of labeled glucose involves large-scale synthesis using isotopically enriched precursors. For carbon-13 labeled glucose, industrial methods include the use of carbon-13 enriched carbon dioxide in controlled agricultural settings. For fluorine-18 labeled glucose, automated synthesis modules are employed to ensure high yield and purity, crucial for medical imaging applications .
Chemical Reactions Analysis
Types of Reactions
Labeled glucose undergoes similar chemical reactions as unlabeled glucose, including oxidation, reduction, and substitution reactions. The labeling does not significantly alter the chemical reactivity of the glucose molecule.
Common Reagents and Conditions
Oxidation: Labeled glucose can be oxidized using reagents like potassium permanganate or nitric acid to produce gluconic acid.
Reduction: Reduction of labeled glucose can be achieved using hydrogen gas in the presence of a palladium catalyst to produce sorbitol.
Substitution: Substitution reactions involve replacing a hydroxyl group with a fluorine atom, as seen in the synthesis of fluorine-18 labeled glucose.
Major Products
The major products formed from these reactions include gluconic acid from oxidation, sorbitol from reduction, and fluorine-18 labeled glucose from substitution reactions .
Scientific Research Applications
Labeled glucose has extensive applications in scientific research:
Chemistry: Used to study metabolic pathways and enzyme kinetics.
Biology: Helps in understanding cellular metabolism and energy production.
Medicine: Crucial in diagnosing and monitoring diseases like cancer and diabetes through imaging techniques like PET.
Industry: Employed in the development of new drugs and therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[18F]fluoro-D-glucose (18F-FDG): A widely used glucose analog in PET imaging.
Carbon-13 labeled glucose: Used in metabolic studies to trace carbon flow in biochemical pathways.
Uniqueness
Labeled glucose is unique due to its ability to provide real-time insights into metabolic processes. Unlike other compounds, it can be used to visualize glucose uptake and utilization in living organisms, making it invaluable in both research and clinical settings .
Labeled glucose stands out for its versatility and critical role in advancing our understanding of metabolism and disease. Its applications span across various fields, making it a cornerstone in scientific research and medical diagnostics.
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UKLRSMCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484449 | |
Record name | Labeled Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-74-6 | |
Record name | D-Glucopyranose-2-13C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105931-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Labeled Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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